molecular formula C16H10Cl2N2OS B2909502 [2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone CAS No. 339023-05-1

[2-(3,4-Dichloroanilino)-1,3-thiazol-5-yl](phenyl)methanone

Cat. No.: B2909502
CAS No.: 339023-05-1
M. Wt: 349.23
InChI Key: NJFOBLXUYRGYLS-UHFFFAOYSA-N
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Description

2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is a synthetic organic compound that features a thiazole ring substituted with a phenyl group and a dichloroaniline moiety

Mechanism of Action

Target of Action

It is known that compounds containing the indole nucleus, such as this one, bind with high affinity to multiple receptors . This suggests that the compound may interact with a variety of cellular targets, potentially influencing a range of biological processes.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound may interact with its targets in a way that modulates these processes.

Biochemical Pathways

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound affects multiple pathways

Result of Action

Given the broad range of biological activities associated with indole derivatives , it is likely that the compound has diverse effects at the molecular and cellular levels

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone. For example, the compound’s degradation and removal can be facilitated by certain species of green algae, suggesting that its action may be influenced by the presence of these organisms in the environment . Additionally, the compound’s action may be influenced by factors such as pH, temperature, and the presence of other chemicals in the environment .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone typically involves the reaction of 3,4-dichloroaniline with a thiazole derivative under specific conditions. One common method includes the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a sulfoxide or sulfone derivative, while reduction may produce a thiazolidine derivative.

Scientific Research Applications

Chemistry

In chemistry, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.

Biology

Biologically, this compound has been investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological targets makes it a candidate for further pharmacological studies.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of the dichloroaniline moiety is particularly significant in enhancing the biological activity of the compound.

Industry

Industrially, 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloroaniline
  • 2,5-Dichloroaniline
  • 2,6-Dichloroaniline
  • 3,4-Dichloroaniline
  • 3,5-Dichloroaniline

Uniqueness

What sets 2-(3,4-Dichloroanilino)-1,3-thiazol-5-ylmethanone apart from similar compounds is the presence of both the thiazole ring and the dichloroaniline moiety. This combination imparts unique chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(3,4-dichloroanilino)-1,3-thiazol-5-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10Cl2N2OS/c17-12-7-6-11(8-13(12)18)20-16-19-9-14(22-16)15(21)10-4-2-1-3-5-10/h1-9H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJFOBLXUYRGYLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN=C(S2)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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